4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose
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Overview
Description
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose is a synthetic organic compound characterized by the presence of multiple acetyl groups
Preparation Methods
The synthesis of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose typically involves the acetylation of precursor molecules. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the desired positions on the molecule .
Chemical Reactions Analysis
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose involves its interaction with specific molecular targets, such as enzymes involved in acetylation and deacetylation processes. The compound can modulate the activity of these enzymes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose can be compared with other acetylated sugars, such as:
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose
- 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose
These compounds share similar acetylation patterns but differ in their core sugar structures, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
5456-68-8 |
---|---|
Molecular Formula |
C18H26O11 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2,3,4,5-tetraacetyloxy-6-oxooctyl) acetate |
InChI |
InChI=1S/C18H26O11/c1-7-14(24)16(27-11(4)21)18(29-13(6)23)17(28-12(5)22)15(26-10(3)20)8-25-9(2)19/h15-18H,7-8H2,1-6H3 |
InChI Key |
YLQNFPFELXONKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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